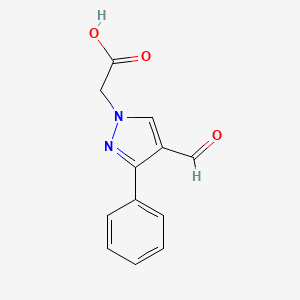

(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-formyl-3-phenylpyrazol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c15-8-10-6-14(7-11(16)17)13-12(10)9-4-2-1-3-5-9/h1-6,8H,7H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISHHGFBHHJLDAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2C=O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353514-39-3 | |

| Record name | 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

literature review of 4-formyl-3-phenylpyrazole building blocks

The following technical guide details the chemistry, synthesis, and application of 4-formyl-3-phenylpyrazole (also known as 3-phenyl-1H-pyrazole-4-carbaldehyde).

Content Type: Technical Whitepaper & Literature Review Subject: Synthesis, Reactivity, and Medicinal Chemistry of 3-Phenylpyrazole-4-carboxaldehydes

Executive Summary

The 4-formyl-3-phenylpyrazole scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical junction point for the synthesis of bioactive fused heterocycles. Unlike simple pyrazoles, the C4-aldehyde functionality provides an electrophilic handle orthogonal to the nucleophilic N1-position, enabling rapid scaffold diversification.

This guide analyzes the utility of this building block in drug discovery, specifically for kinase inhibition (CDK, TRK) , anti-inflammatory pathways (COX/LOX) , and bioconjugation . It details the dominance of the Vilsmeier-Haack reaction in its generation and maps its reactivity landscape toward fused systems like pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines.

Structural Analysis & Chemical Space

The core structure consists of a 5-membered diazole ring substituted at the C3 position with a phenyl group and at the C4 position with a formyl (CHO) group.

| Feature | Chemical Significance | Drug Development Implication |

| C4-Formyl Group | Highly reactive electrophile; susceptible to condensation, oxidation, and reduction. | Gateway to Schiff bases, chalcones, and fused rings. |

| C3-Phenyl Ring | Provides lipophilicity and π-π stacking potential. | Critical for binding affinity in hydrophobic pockets (e.g., ATP-binding sites of kinases). |

| N1-Position | Nucleophilic center (in 1H-tautomer). | Allows for optimization of pharmacokinetic properties (solubility, permeability) via alkylation/arylation. |

| Tautomerism | Exists in equilibrium between 1H and 2H forms (1H is generally thermodynamically favored). | Affects binding mode and regioselectivity of N-alkylation. |

Synthetic Architectures

The synthesis of 4-formyl-3-phenylpyrazoles is dominated by the Vilsmeier-Haack (VH) reaction , which can function either as a direct formylation of a pre-existing pyrazole or, more efficiently, as a "one-pot" cyclization-formylation of hydrazones.

The Vilsmeier-Haack Cyclization Strategy

This is the industry-standard approach for high-throughput generation of these building blocks. It proceeds via the reaction of acetophenone hydrazones with the Vilsmeier reagent (POCl₃/DMF).[1]

Mechanism:

-

Hydrazone Formation: Condensation of acetophenone with phenylhydrazine (or hydrazine hydrate).

-

Vilsmeier Attack: The electrophilic chloromethyleniminium salt attacks the hydrazone α-carbon.

-

Cyclization: Intramolecular nucleophilic attack leads to ring closure and aromatization, installing the aldehyde at C4 simultaneously.

Visualization of Synthetic Pathways

The following diagram illustrates the primary synthetic routes and the divergence points for N-substituted derivatives.

Caption: Figure 1. The Vilsmeier-Haack cyclization-formylation sequence converting acetophenone hydrazones directly into the 4-formyl-3-phenylpyrazole scaffold.

Reactivity Profile & Scaffold Hopping

Once synthesized, the 4-formyl-3-phenylpyrazole acts as a "linchpin" intermediate. Its reactivity is categorized into Side-Chain Extension and Ring Fusion .

Side-Chain Extension (Functionalization)

-

Schiff Bases (Aldimines): Condensation with primary amines (anilines) yields aldimines, which are often screened for anti-inflammatory and analgesic activity.

-

Chalcones: Claisen-Schmidt condensation with acetophenones yields pyrazolyl-chalcones, known for antioxidant and cytotoxic properties.

Ring Fusion (Scaffold Hopping)

The proximity of the C4-aldehyde to the C5-position (often substituted with -Cl or -NH₂ in advanced precursors) allows for annulation.

-

Pyrazolo[3,4-b]pyridines: Reaction with 1,3-dicarbonyls (e.g., dimedone) or enaminones.

-

Pyrazolo[3,4-d]pyrimidines: Requires a C5-amino group; the aldehyde condenses with urea/thiourea or nitriles to close the pyrimidine ring.

Reactivity Logic Map

Caption: Figure 2. Divergent synthesis pathways from the core building block. The aldehyde group enables access to both linear conjugates (Schiff bases/Chalcones) and fused bicyclic systems.

Medicinal Chemistry Applications

The 3-phenylpyrazole moiety mimics the adenine ring of ATP, making these derivatives potent Type I kinase inhibitors .

Case Studies in Bioactivity

| Therapeutic Area | Mechanism of Action | Key Structural Motif | Reference |

| Oncology | CDK2/Cyclin E Inhibition | Pyrazolo[3,4-b]pyridine fusion; C3-phenyl fits hydrophobic pocket. | [1] |

| Pain/Inflammation | COX-2 / 15-LOX Inhibition | 1,3-Diphenyl-4-formylpyrazole Schiff bases (Aldimines). | [2] |

| Antimicrobial | DNA Gyrase Inhibition | C4-Chalcone derivatives disrupting bacterial replication. | [3] |

The "Warhead" Concept

In covalent drug design, the aldehyde itself can be modified into a Michael acceptor (e.g., vinyl sulfone) or a nitrile to target cysteine residues in the enzyme active site, providing irreversible inhibition.

Experimental Protocols

Standardized procedure for the synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.

Materials

-

Acetophenone phenylhydrazone (10 mmol)

-

POCl₃ (Phosphorus oxychloride) (30 mmol)

-

DMF (N,N-Dimethylformamide) (10 mL)

-

Sodium acetate / Ice water

Methodology (Step-by-Step)

-

Vilsmeier Reagent Preparation: In a round-bottom flask, cool DMF (10 mL) to 0°C in an ice bath. Add POCl₃ (30 mmol) dropwise with stirring. A white/yellowish solid (Vilsmeier salt) may precipitate.

-

Addition: Dissolve acetophenone phenylhydrazone (10 mmol) in a minimum amount of DMF. Add this solution dropwise to the Vilsmeier reagent, maintaining the temperature below 5°C.

-

Cyclization: Once addition is complete, remove the ice bath. Heat the reaction mixture to 80–90°C for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7).

-

Quenching: Cool the mixture to room temperature. Pour the viscous solution onto crushed ice (approx. 200g) with vigorous stirring.

-

Neutralization: Neutralize the acidic solution with saturated Sodium Acetate solution or 10% NaOH until pH ~7. A yellow precipitate will form.[2]

-

Isolation: Filter the solid, wash copiously with cold water, and dry.

-

Purification: Recrystallize from ethanol or methanol to obtain pale yellow crystals (Yield typically 70–85%).

Quality Control (Expected Data):

-

IR (KBr): ~1670 cm⁻¹ (C=O stretch), ~1590 cm⁻¹ (C=N).

-

¹H NMR (CDCl₃): Singlet at δ 9.9–10.1 ppm (CHO proton); Singlet at δ ~8.5 ppm (C5-H of pyrazole ring).

References

-

Synthesis and biological activity of 4″-substituted-2-(4′-formyl-3′-phenylpyrazole)-4-phenyl thiazole. Journal of Chemical and Pharmaceutical Research. [Link]

-

Synthesis and pharmacological activities of 3-(4-substituted phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde and its aldimines derivatives. Asian Journal of Research in Chemistry. [Link]

-

Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link][3][4]

-

3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank. [Link]

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Peptide Coupling Reactions with (4-formyl-3-phenyl-1H-pyrazol-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of (4-formyl-3-phenyl-1H-pyrazol-1-yl)acetic acid in Peptide Synthesis

The synthesis of peptides with high purity and yield is a cornerstone of drug discovery and biomedical research. The formation of the amide bond, the fundamental linkage in peptides, is facilitated by a diverse array of coupling reagents. Each of these reagents offers a unique profile of reactivity, selectivity, and side-reaction mitigation.[1] This guide focuses on the application of a unique carboxylic acid, This compound , in peptide synthesis. The presence of both a carboxylic acid for amide bond formation and a formyl group for potential subsequent modifications makes this reagent a versatile building block for constructing complex peptide architectures and peptidomimetics.

The pyrazole core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities.[2] The incorporation of this moiety into a peptide backbone via this compound can impart novel pharmacological properties to the resulting molecule. This document provides a comprehensive overview of the principles and detailed protocols for utilizing this reagent in peptide coupling reactions.

Pillar 1: Expertise & Experience - The Causality Behind Experimental Choices

The success of a peptide coupling reaction hinges on the efficient activation of the carboxylic acid group to make it susceptible to nucleophilic attack by the amine of the incoming amino acid or peptide.[3] The choice of coupling reagent and reaction conditions is critical to maximize yield and minimize side reactions, most notably racemization of the chiral amino acid centers.[4]

Mechanism of Action: A Symphony of Activation

Peptide coupling reagents can be broadly categorized into several classes, each with a distinct mechanism of activation. Understanding these mechanisms allows for the rational selection of the optimal reagent for a given coupling.

-

Carbodiimides (e.g., DCC, EDC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with the amine or, more commonly, with an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to form a more stable and less racemization-prone active ester.[4][5] The water-soluble nature of the urea byproduct from EDC makes it particularly useful for solution-phase synthesis, as it can be easily removed during aqueous workup.[5]

-

Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents activate the carboxylic acid by forming a phosphonium ester intermediate. They are known for their high coupling efficiency and low propensity for racemization, especially when used with sterically hindered amino acids.[6] PyBOP, for instance, generates an OBt active ester, while PyAOP produces a more reactive OAt ester.[6]

-

Uronium/Aminium Salts (e.g., HBTU, HATU, HCTU): Similar to phosphonium salts, these reagents generate active esters. HBTU and HCTU form OBt and O-6-ClBt esters, respectively, while the highly efficient HATU generates an OAt ester.[6] It is crucial to note that uronium reagents can sometimes lead to a side reaction where the N-terminal amine is guanidinylated, especially if the carboxyl activation is slow.[6]

The selection of a specific coupling agent for use with this compound will depend on factors such as the scale of the synthesis, the nature of the amino acid being coupled, and the desired level of racemization suppression.

Visualizing the Activation Pathways

Sources

- 1. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 2. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]

- 3. people.uniurb.it [people.uniurb.it]

- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 5. bachem.com [bachem.com]

- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]

The Coordination Chemistry of (4-formyl-3-phenyl-1H-pyrazol-1-yl)acetic acid: A Ligand for Diverse Applications

Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Pyrazole-Based Ligands

Pyrazole-based ligands have emerged as significant building blocks in coordination chemistry due to their versatile coordination behavior, enabling the synthesis of a wide array of metal complexes with diverse geometries and nuclearities.[1][2] The ease of functionalization of the pyrazole ring allows for the fine-tuning of steric and electronic properties, making their metal complexes suitable for a broad spectrum of applications, including catalysis, materials science, and medicinal chemistry.[3][4] The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, can coordinate to metal ions as a neutral monodentate ligand or, upon deprotonation, as a mono-anionic bridging or chelating ligand.[5] This adaptability, coupled with the inherent biological activities of many pyrazole derivatives, makes them attractive targets for drug discovery and development.[6][7]

This guide focuses on the specific ligand, (4-formyl-3-phenyl-1H-pyrazol-1-yl)acetic acid , a multifunctional molecule poised for significant applications. The presence of a formyl group offers a reactive site for post-synthetic modifications, while the carboxylic acid moiety provides an additional coordination site and enhances aqueous solubility. The phenyl group contributes to the steric bulk and potential for π-stacking interactions within the resulting metal complexes. This unique combination of functional groups suggests potential for this ligand in the construction of novel coordination polymers, metal-organic frameworks (MOFs), and bioactive metal complexes.

Part 1: Synthesis of this compound

The synthesis of the title ligand can be achieved through a multi-step process, adapting established methodologies for similar pyrazole derivatives.[8][9][10] A plausible synthetic route is outlined below, starting from readily available precursors.

Protocol 1: Synthesis of this compound

Materials:

-

Phenylhydrazine

-

Ethyl acetoacetate

-

Phosphorus oxychloride (POCl₃)

-

Dimethylformamide (DMF)

-

Ethyl chloroacetate

-

Potassium carbonate (K₂CO₃)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Hexane

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

Step 1: Synthesis of 3-phenyl-1H-pyrazol-5(4H)-one

-

In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine (1 equivalent) in ethanol.

-

Add ethyl acetoacetate (1 equivalent) dropwise to the solution at room temperature with stirring.

-

Reflux the reaction mixture for 4-6 hours.

-

Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 3-phenyl-1H-pyrazol-5(4H)-one.

Step 2: Vilsmeier-Haack Formylation to yield 4-formyl-3-phenyl-1H-pyrazole

-

In a three-necked flask cooled in an ice bath, place anhydrous DMF (3 equivalents).

-

Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise with vigorous stirring, maintaining the temperature below 5 °C.

-

Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.

-

Add a solution of 3-phenyl-1H-pyrazol-5(4H)-one (1 equivalent) in DMF to the Vilsmeier reagent dropwise.

-

After the addition is complete, heat the reaction mixture to 60-70 °C for 2-3 hours.

-

Cool the reaction mixture and pour it onto crushed ice with stirring.

-

Neutralize the solution with a saturated sodium bicarbonate solution until the pH is ~7.

-

The precipitated product, 4-formyl-3-phenyl-1H-pyrazole, is filtered, washed with water, and dried.

Step 3: N-Alkylation to yield Ethyl (4-formyl-3-phenyl-1H-pyrazol-1-yl)acetate

-

In a round-bottom flask, suspend 4-formyl-3-phenyl-1H-pyrazole (1 equivalent) and potassium carbonate (1.5 equivalents) in anhydrous acetone or acetonitrile.

-

Add ethyl chloroacetate (1.2 equivalents) to the suspension.

-

Reflux the mixture for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, filter the reaction mixture to remove potassium carbonate.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane (DCM) and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.

-

Purify the crude ester by column chromatography (silica gel, ethyl acetate/hexane gradient).

Step 4: Hydrolysis to this compound

-

Dissolve the purified ethyl (4-formyl-3-phenyl-1H-pyrazol-1-yl)acetate (1 equivalent) in a mixture of ethanol and water.

-

Add sodium hydroxide (1.5 equivalents) and stir the mixture at room temperature for 4-6 hours.

-

Monitor the hydrolysis by TLC.

-

After completion, remove the ethanol under reduced pressure.

-

Dilute the aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

-

Acidify the aqueous layer with dilute HCl (e.g., 2M) to a pH of ~2-3, leading to the precipitation of the carboxylic acid.

-

Filter the solid product, wash thoroughly with cold water, and dry under vacuum to yield this compound.

Characterization: The synthesized ligand should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Figure 1: Synthetic workflow for this compound.

Part 2: Coordination Chemistry and Synthesis of Metal Complexes

The synthesized ligand, this compound, is expected to exhibit versatile coordination behavior, potentially acting as a bidentate or tridentate ligand. Coordination can occur through the pyrazole nitrogen, the formyl oxygen, and the carboxylate oxygen atoms. The specific coordination mode will depend on the metal ion, reaction conditions, and the presence of other coordinating species.

Protocol 2: General Synthesis of Metal Complexes

This protocol provides a general framework for the synthesis of coordination complexes with various transition metal ions (e.g., Cu(II), Co(II), Ni(II), Zn(II)).

Materials:

-

This compound (ligand)

-

Metal salts (e.g., Cu(OAc)₂·H₂O, CoCl₂·6H₂O, Ni(NO₃)₂·6H₂O, Zn(OAc)₂·2H₂O)

-

Solvents (e.g., methanol, ethanol, DMF, water)

-

Base (e.g., triethylamine, sodium hydroxide solution) - optional, for deprotonation of the carboxylic acid.

Procedure:

-

Ligand Solution: Dissolve the ligand (1 or 2 equivalents) in a suitable solvent (e.g., methanol, ethanol). Gentle heating may be required to achieve complete dissolution. If deprotonation of the carboxylic acid is desired prior to coordination, a stoichiometric amount of a base can be added to this solution.

-

Metal Salt Solution: In a separate flask, dissolve the metal salt (1 equivalent) in the same or a miscible solvent.

-

Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature.

-

Reaction: The reaction mixture is typically stirred for several hours (2-24 hours) at room temperature or under reflux, depending on the desired product and the lability of the metal ion.

-

Isolation: The resulting coordination complex may precipitate out of the solution. If so, it can be collected by filtration, washed with the solvent, and dried. If no precipitate forms, the volume of the solvent can be reduced by slow evaporation, or a less polar solvent can be added to induce precipitation.

-

Crystallization: Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the reaction mixture, vapor diffusion of a precipitating solvent into the reaction solution, or by layering a solution of the ligand over a solution of the metal salt.

Quantitative Data Summary:

| Metal Ion | Typical M:L Ratio | Solvent System | Reaction Conditions | Expected Geometry |

| Cu(II) | 1:1 or 1:2 | Methanol/Water | Room Temp, 4h | Square Planar/Octahedral |

| Co(II) | 1:2 | Ethanol | Reflux, 6h | Tetrahedral/Octahedral |

| Ni(II) | 1:2 | Methanol | Reflux, 8h | Octahedral |

| Zn(II) | 1:2 | DMF/Ethanol | Room Temp, 12h | Tetrahedral |

Note: The above table provides general starting conditions. Optimization of molar ratios, solvents, temperature, and reaction time is often necessary.

Figure 2: General workflow for the synthesis of metal complexes.

Part 3: Characterization of Coordination Complexes

A thorough characterization of the newly synthesized metal complexes is crucial to determine their structure, purity, and properties. A combination of spectroscopic and analytical techniques is typically employed.

-

Infrared (IR) Spectroscopy: Provides information about the coordination of the ligand to the metal ion.[11] Shifts in the vibrational frequencies of the C=O (formyl and carboxyl), C=N (pyrazole), and N-N (pyrazole) groups upon complexation can indicate their involvement in bonding. The appearance of new bands in the low-frequency region can be attributed to M-N and M-O vibrations.

-

UV-Visible (UV-Vis) Spectroscopy: Useful for studying the electronic transitions within the complex. For transition metal complexes, d-d transitions and ligand-to-metal charge transfer (LMCT) bands can provide information about the coordination geometry around the metal center.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand within the complex. Changes in the chemical shifts of the ligand protons upon coordination can provide insights into the binding mode.

-

Elemental Analysis (CHN): Determines the elemental composition of the complex, which helps in confirming the proposed molecular formula.

-

Mass Spectrometry (MS): Confirms the molecular weight of the complex.

-

Single-Crystal X-ray Diffraction: Provides unambiguous determination of the solid-state structure of the complex, including bond lengths, bond angles, coordination geometry, and intermolecular interactions.[11][12]

-

Thermogravimetric Analysis (TGA): Determines the thermal stability of the complexes and can indicate the presence of coordinated or lattice solvent molecules.[13]

Part 4: Potential Applications

The versatile coordination chemistry of pyrazole-based ligands has led to their application in various fields.[3] The metal complexes of this compound are anticipated to have potential in the following areas:

A. Catalysis

Pyrazole-containing metal complexes have been extensively studied as catalysts in a range of organic transformations, including polymerization, oligomerization, hydrogenation, and carbon-carbon coupling reactions.[3] The electronic and steric properties of the ligand can be tuned to modulate the catalytic activity of the metal center. The presence of both a pyrazole ring and a carboxylate group in the title ligand could lead to cooperative effects in catalysis.

B. Medicinal Chemistry and Drug Development

Pyrazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7][8][14] The coordination of metal ions to biologically active ligands can enhance their therapeutic potential.[6] The complexes of this compound could be screened for their antimicrobial and anticancer activities. For instance, studies have shown that pyrazole-infused metal complexes can induce DNA cleavage and exhibit cytotoxicity against cancer cell lines.[15] The formyl group also provides a handle for conjugation to other bioactive molecules or targeting moieties.

C. Material Science: Metal-Organic Frameworks (MOFs)

The bifunctional nature of the ligand, with its pyrazole and carboxylate groups, makes it an excellent candidate for the construction of Metal-Organic Frameworks (MOFs).[4][16] MOFs are porous crystalline materials with applications in gas storage and separation, catalysis, and sensing.[17][18] The porosity and functionality of the MOFs can be tailored by the choice of the metal ion and the ligand. Pyrazolate-based MOFs are known for their high stability.[18]

Figure 3: Potential applications of metal complexes derived from the title ligand.

Conclusion

This compound represents a promising, yet underexplored, ligand in coordination chemistry. Its synthesis is achievable through established organic chemistry methodologies. The resulting metal complexes are expected to exhibit rich structural diversity and possess significant potential in catalysis, medicinal chemistry, and material science. The protocols and information provided in this guide offer a solid foundation for researchers to explore the coordination chemistry of this versatile ligand and unlock its potential for various scientific and technological advancements.

References

- M. S. H. K. Manik, M. A. Ali, M. H. K. Rubaiyat, M. S. Hossain, M. A. Halim, and J. U. Ahmad, "Coordination chemistry with pyrazole-based chelating ligands: Molecular structural aspects," Journal of Molecular Structure, vol. 1234, p. 130155, 2021.

- F. K. Migwi, G. S. Nyamato, and S. O. Ojwach, "A review of the recent coordination chemistry and catalytic applications of pyrazole and pyrazolyl transition metal complexes," Journal of Organometallic Chemistry, vol. 921, p. 121396, 2020.

- F. K. Keter and S. O. Ojwach, "Perspective: The potential of pyrazole-based compounds in medicine," BioMetals, vol. 33, no. 4, pp. 215–226, 2020.

- A. A. El-Bindary, A. Z. El-Sonbati, and R. M. El-Ghamry, "Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review," ACS Omega, vol. 8, no. 1, pp. 104–128, 2023.

- K. Chkirate et al., "Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity," RSC Advances, vol. 11, no. 60, pp. 38043–38054, 2021.

- S. Trofimenko, "The Coordination Chemistry of Pyrazole-Derived Ligands," Chemical Reviews, vol. 72, no. 5, pp. 115-210, 2007.

- T. Yoshida, H. Tanimoto, and T.

- F. K. Keter and S. O. Ojwach, "Perspective: The potential of pyrazole-based compounds in medicine," BioMetals, vol. 33, no. 4, pp. 215–226, 2020.

- M. S. Islam, M. A. Ali, and M. R. Karim, "Supramolecular Assemblies in Pyridine- and Pyrazole-Based Coordination Compounds of Co(II) and Ni(II): Characterization, Hirshfeld Analysis and Theoretical Studies," Crystals, vol. 12, no. 8, p. 1101, 2022.

- S. Das, S. M. Islam, and C. R. Saha, "Synthesis, characterization, X-ray Crystallography, Photoluminescence property and DNA binding activity of Co(II) and Ni(II) complexes of a pyrazole-containing Schiff-base ligand," Journal of Coordination Chemistry, vol. 75, no. 1-2, pp. 1-18, 2022.

- Y. Davydenko, O. Shovkova, and V. Kinzhybalo, "synthesis and characterization of coordination compounds of transition metals based on 5-methyl-3-(trifluoromethyl)-1h-pyrazole," Chemistry, Technology and Application of Substances, vol. 6, no. 1, pp. 8-15, 2023.

- A. C. Fernandes et al., "Cobalt complexes with pyrazole ligands as catalyst precursors for the peroxidative oxidation of cyclohexane: X-ray absorption spectroscopy studies and biological applications," Chemistry – A European Journal, vol. 20, no. 38, pp. 12157–12168, 2014.

- A. M. A. El-Seidy et al., "Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays," Journal of Molecular Structure, vol. 1244, p. 130948, 2021.

- T. Otieno, J. R. Blanton, M. J. Hatfield, S. L. Asher, and S. Parkin, "A copper(II)–pyrazole complex cation with 3 imposed symmetry," Acta Crystallographica Section C Crystal Structure Communications, vol. 58, no. 3, pp. m182–m185, 2002.

- E. Boutaybi, M. E. Touzani, and R. Touzani, "Metal-organic frameworks based on pyrazole subunit for batteries applications: A systematic review," Journal of Energy Storage, vol. 44, p. 103348, 2021.

- F. G. de la Cruz, "Synthesis, characterization and applications of highly stable pyrazolate-based metal-organic frameworks," Insubria, 2015.

- C. A. G. Beckett, C. A. L. Dos Santos, and D. A. Tocher, "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison," Crystals, vol. 13, no. 7, p. 1101, 2023.

- A. K. Gadde, S. Garlapati, S. K. Bojja, and V. R. P. R. V. Penagaluru, "Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents," Bioorganic & Medicinal Chemistry Letters, vol. 27, no. 4, pp. 849–853, 2017.

- T. Behera et al., "Pyrazole-Infused Metal Complexes: Anticancer Activity, DNA Cleavage, and Biophysical Insights into DNA/BSA Interactions," ACS Applied Bio Materials, vol. 6, no. 10, pp. 4183–4198, 2023.

- H. Wang et al., "A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction," Journal of the American Chemical Society, vol. 143, no. 49, pp. 20836–20843, 2021.

- S. S. Joshi, "Synthesis and biological activity of 4”substituted-2-(4'-formyl-3'-phenylpyrazole) 4-phenyl thiazole," Journal of Chemical and Pharmaceutical Research, vol. 4, no. 1, pp. 433-437, 2012.

- A. A. Jarad and A. A. Al-Amiery, "Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide," Chemical Methodologies, vol. 4, no. 1, pp. 114–122, 2020.

- S. Kumar et al., "Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics," New Journal of Chemistry, vol. 46, no. 1, pp. 293–307, 2022.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pure.uj.ac.za [pure.uj.ac.za]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]

- 6. pure.uj.ac.za [pure.uj.ac.za]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

- 10. chemmethod.com [chemmethod.com]

- 11. tandfonline.com [tandfonline.com]

- 12. xray.uky.edu [xray.uky.edu]

- 13. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. irinsubria.uninsubria.it [irinsubria.uninsubria.it]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

reductive amination procedures for pyrazole aldehyde acetic acid

Application Note: Reductive Amination Protocols for Pyrazole Aldehyde Acetic Acid Derivatives

Introduction & Scope

This application note details the reductive amination of (4-formyl-1H-pyrazol-1-yl)acetic acid and its derivatives. These scaffolds are critical intermediates in the synthesis of kinase inhibitors (e.g., JAK, Aurora kinase) and other bioactive heterocyclic compounds.

The simultaneous presence of a reactive aldehyde (electrophile) and a carboxylic acid (acidic/nucleophilic potential) on the pyrazole ring presents unique synthetic challenges:

-

Solubility: The zwitterionic nature of the free acid amino-aldehyde can lead to poor solubility in standard organic solvents (DCE, DCM).

-

Competitivity: The carboxylic acid moiety can interfere with acid-sensitive imine formation or lead to side reactions if not properly managed.

-

Electronic Effects: The electron-rich pyrazole ring can reduce the electrophilicity of the aldehyde, requiring optimized activation.

This guide provides three validated protocols ranging from the industry-standard Sodium Triacetoxyborohydride (STAB) method to microwave-assisted techniques for recalcitrant substrates.

Mechanistic Insight & Strategic Considerations

Reductive amination proceeds via the formation of an imine (or iminium ion) intermediate, which is subsequently reduced to the amine.[1][2] When applied to pyrazole aldehyde acetic acids, the mechanism involves specific considerations regarding pH and protecting groups.

Reaction Mechanism

-

Condensation: The amine attacks the pyrazole aldehyde carbonyl carbon. Acid catalysis (often provided by the substrate's own acetic acid group or added AcOH) facilitates water elimination to form the imine.[3]

-

Reduction: The hydride source selectively reduces the imine over the aldehyde.

The "Free Acid" vs. "Ester" Strategy

-

Route A (Ester Protection): Converting the acetic acid to a methyl or ethyl ester enhances solubility in non-polar solvents (DCE, THF) and prevents zwitterion formation. This is the recommended route for high yields.

-

Route B (Free Acid): Direct amination of the acid requires polar protic solvents (MeOH) and careful pH monitoring to ensure the amine partner remains nucleophilic (unprotonated) while the aldehyde is activated.

Experimental Workflows (Graphviz)

The following diagram outlines the decision matrix for selecting the appropriate protocol based on your specific substrate properties.

Caption: Decision tree for selecting the optimal reductive amination protocol based on substrate protection and solubility.

Detailed Protocols

Protocol 1: Standard STAB Method (The "Gold Standard")

Best for: Ester-protected substrates, non-hindered amines. Reagents: Sodium triacetoxyborohydride (STAB), 1,2-Dichloroethane (DCE), Acetic Acid (AcOH).[4]

Step-by-Step Procedure:

-

Preparation: In a dry round-bottom flask, dissolve the pyrazole aldehyde ester (1.0 equiv) and the amine (1.1–1.2 equiv) in anhydrous DCE (concentration ~0.1 M).

-

Catalysis: Add glacial Acetic Acid (1.0–2.0 equiv).

-

Note: Even though STAB is acid-tolerant, adding AcOH catalyzes imine formation.

-

-

Imine Formation: Stir at room temperature for 30–60 minutes under Nitrogen/Argon.

-

Checkpoint: Monitor by TLC or LCMS to observe the disappearance of the aldehyde and formation of the imine (often a shift in retention time).

-

-

Reduction: Cool the mixture to 0°C (optional, but recommended for selectivity). Add STAB (1.5–2.0 equiv) portion-wise over 5 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–16 hours.

-

Quench: Quench carefully with saturated aqueous NaHCO₃ solution. Stir for 15 minutes until gas evolution ceases.

-

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH).

Data Summary:

| Parameter | Specification |

| Solvent | 1,2-Dichloroethane (DCE) or THF |

| Reducing Agent | NaBH(OAc)₃ (STAB) |

| Temperature | 0°C to RT |

| Time | 2–16 Hours |

| Typical Yield | 75–95% |

Protocol 2: NaCNBH₃ Method (For Free Acids/Polar Substrates)

Best for: Free acid substrates (zwitterions) that are insoluble in DCE; requires methanol. Reagents: Sodium Cyanoborohydride (NaCNBH₃), Methanol (MeOH), Zinc Chloride (ZnCl₂, optional catalyst).

Step-by-Step Procedure:

-

Dissolution: Dissolve the pyrazole aldehyde acid (1.0 equiv) and amine (1.2 equiv) in MeOH (anhydrous).

-

pH Adjustment: Check pH. Adjust to pH 5–6 using glacial acetic acid.

-

Critical: If the pH is too low (<4), NaCNBH₃ hydrolyzes. If too high (>7), imine formation is slow.

-

-

Reduction: Add NaCNBH₃ (1.5 equiv) in one portion.

-

Stirring: Stir at room temperature for 12–24 hours.

-

Optimization: If reaction is sluggish, add ZnCl₂ (0.5 equiv) to coordinate the carbonyl and accelerate imine formation.

-

-

Workup: Concentrate MeOH under reduced pressure. Redissolve residue in EtOAc/Water. Adjust aqueous layer pH to ~5-6 (isoelectric point considerations) before extraction, or use n-Butanol for highly polar acids.

Protocol 3: Microwave-Assisted / Ti(OiPr)₄ Method

Best for: Sterically hindered amines or electron-rich aldehydes that fail standard protocols. Reagents: Titanium(IV) isopropoxide (Ti(OiPr)₄), Sodium Borohydride (NaBH₄), Ethanol/THF.

Step-by-Step Procedure:

-

Neat/Concentrated Mixing: In a microwave vial, combine pyrazole aldehyde (1.0 equiv), amine (1.5 equiv), and Ti(OiPr)₄ (2.0 equiv).

-

Imine Formation:

-

Method A (Thermal): Stir neat or in minimal THF at 60°C for 4 hours.

-

Method B (Microwave): Heat at 100°C for 15–30 minutes in the microwave.

-

-

Dilution & Reduction: Dilute with absolute Ethanol (2 mL/mmol). Add NaBH₄ (2.0 equiv) carefully (exothermic).

-

Stirring: Stir at room temperature for 2 hours.

-

Quench: Quench with 1N NaOH or water. A white precipitate (TiO₂) will form.

-

Filtration: Filter through a Celite pad to remove titanium salts. Wash with EtOAc.[5]

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Conversion | Poor imine formation | Use Ti(OiPr)₄ as a Lewis acid/dehydrating agent (Protocol 3). Add molecular sieves (4Å). |

| Dialkylation | Primary amine is too reactive | Use a large excess of amine (5–10 equiv) or switch to stepwise addition (form imine, then reduce). |

| Insolubility | Zwitterion formation (Free Acid) | Esterify the acid first (MeOH/H₂SO₄ reflux). Use Protocol 2 with MeOH. |

| Aldehyde Reduction | Reducing agent too strong/fast | Ensure imine is formed before adding reducing agent. Switch from NaBH₄ to STAB. |

References

-

Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

-

Simenel, A. A., et al. (2021).[6] "Synthesis and Reductive Amination of 1-Aryl-5-Ferrocenyl-1H-Pyrazole-4-Carbaldehydes." INEOS OPEN, 4(1), 1-8. Link

-

Podyacheva, E., et al. (2019). "Hitchhiker’s Guide to Reductive Amination." Organic & Biomolecular Chemistry, 17, 1-20. Link

-

Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, 1-5. Link

-

Organic Chemistry Portal. "Reductive Amination - Sodium Triacetoxyborohydride." Link

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. ineosopen.org [ineosopen.org]

Strategic Functionalization of the C4-Formyl Group in Phenyl-Pyrazoles: A Gateway to Novel Chemical Scaffolds

An Application Guide for Researchers and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including the anti-inflammatory drug celecoxib and the anti-obesity agent rimonabant.[1] Its prevalence in approved pharmaceuticals underscores the scaffold's favorable pharmacological properties and synthetic accessibility.[2] Among functionalized pyrazoles, the 3-phenyl-1H-pyrazole-4-carbaldehyde framework is of paramount importance. The C4-formyl (aldehyde) group serves as an exceptionally versatile synthetic handle, a reactive electrophilic site that opens a gateway to a vast array of chemical transformations.[3][4]

This guide provides a detailed exploration of key strategies for the chemical manipulation of this C4-formyl group. Moving beyond a simple recitation of steps, we delve into the causality behind experimental choices, offering field-proven insights to empower researchers in drug discovery and chemical biology. Each protocol is designed as a self-validating system, grounded in established chemical principles and supported by authoritative references.

I. The Foundational Scaffold: Synthesis of Phenyl-Pyrazole-4-Carbaldehyde

The most prevalent and efficient method for introducing the C4-formyl group onto the pyrazole ring is the Vilsmeier-Haack reaction.[4][5][6] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate electron-rich heterocyclic systems.[7][8] The process involves the cyclization of an appropriate hydrazone precursor followed by electrophilic substitution at the C4 position of the newly formed pyrazole ring.[3][4]

Caption: Vilsmeier-Haack reaction for pyrazole-4-carbaldehyde synthesis.

II. Core Transformation Protocols of the C4-Formyl Group

The aldehyde functionality is a nexus for a multitude of synthetic transformations. We will focus on four primary classes of reactions: Oxidation , Reduction , Carbon-Carbon Bond Formation , and Carbon-Nitrogen Bond Formation .

The conversion of the formyl group to a carboxylic acid introduces a key functional group for amide bond formation, esterification, or as a bioisostere for other acidic moieties. This transformation provides a scaffold for library development via parallel amide synthesis.

Principle: Mild oxidizing agents are typically employed to prevent unwanted side reactions on the electron-rich pyrazole ring. Potassium permanganate (KMnO₄) in a basic medium or Pinnick oxidation conditions (sodium chlorite and a scavenger) are effective.

Caption: Oxidation of the C4-formyl group to a carboxylic acid.

Protocol 1: Oxidation using Potassium Permanganate

-

Principle: KMnO₄ acts as a strong oxidant. The reaction is performed in an acetone/water mixture to manage solubility and is typically run until the purple color of the permanganate disappears.

-

Reagents and Materials:

-

1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

-

Potassium permanganate (KMnO₄)

-

Acetone

-

Sodium bisulfite (NaHSO₃)

-

Hydrochloric acid (1 M)

-

Deionized water

-

Round-bottom flask, magnetic stirrer, ice bath

-

-

Procedure:

-

Dissolve 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in acetone in a round-bottom flask.

-

Cool the solution to 0-5 °C in an ice bath.

-

Prepare a solution of KMnO₄ (1.5 eq) in deionized water.

-

Add the KMnO₄ solution dropwise to the stirred pyrazole solution over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of starting material. A brown precipitate of MnO₂ will form.

-

Quench the reaction by adding a saturated solution of sodium bisulfite until the brown precipitate dissolves and the solution becomes colorless.

-

Remove the acetone under reduced pressure.

-

Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.

-

The carboxylic acid product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

-

Characterization: The product can be characterized by IR spectroscopy (disappearance of the aldehyde C-H stretch, appearance of a broad O-H stretch for the carboxylic acid) and ¹H NMR (disappearance of the aldehyde proton signal at ~10 ppm).

-

Safety Precautions: Potassium permanganate is a strong oxidizer. Handle with care and avoid contact with combustible materials. Perform the reaction in a well-ventilated fume hood.

Reducing the formyl group to a primary alcohol creates a new nucleophilic center, enabling subsequent reactions such as etherification, esterification, or conversion to a leaving group (e.g., tosylate) for nucleophilic substitution.

Principle: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting aldehydes to alcohols without affecting other potentially reducible groups on the phenyl-pyrazole core.[9][10]

Caption: Reduction of the C4-formyl group to a primary alcohol.

Protocol 2: Reduction using Sodium Borohydride

-

Principle: The hydride (H⁻) from NaBH₄ performs a nucleophilic attack on the carbonyl carbon of the aldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the primary alcohol.

-

Reagents and Materials:

-

1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Ammonium chloride (NH₄Cl), saturated solution

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

-

-

Procedure:

-

Suspend 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in methanol in a round-bottom flask and cool to 0 °C.

-

Add NaBH₄ (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C. Gas evolution (H₂) may be observed.

-

Stir the reaction at 0 °C for 1 hour, monitoring by TLC.

-

Once the reaction is complete, carefully quench by the slow, dropwise addition of saturated NH₄Cl solution.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

The resulting crude alcohol can be purified by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) or recrystallization.

-

-

Characterization: The product is confirmed by the disappearance of the aldehyde proton in ¹H NMR and the appearance of a new signal for the CH₂OH group and a broad singlet for the -OH proton.

-

Safety Precautions: NaBH₄ reacts with water and protic solvents to release flammable hydrogen gas. Additions should be done slowly and carefully.

Creating new C-C bonds is central to increasing molecular complexity. The C4-formyl group is an excellent electrophile for this purpose.

1. Knoevenagel Condensation

This reaction involves the condensation of the pyrazole-4-carbaldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups, like malononitrile or diethyl malonate).[11] It is a reliable method for synthesizing α,β-unsaturated systems, which are themselves valuable intermediates for Michael additions or cycloadditions.[12][13]

Principle: A mild base deprotonates the active methylene compound to form a carbanion, which then attacks the aldehyde. Subsequent dehydration yields the unsaturated product.[14] Using a mild base like piperidine or ammonium carbonate prevents self-condensation of the aldehyde.[11][12]

Caption: Knoevenagel condensation for C=C bond formation.

Protocol 3: Knoevenagel Condensation with Malononitrile

-

Principle: This protocol yields a dicyanovinyl-substituted pyrazole, a highly functionalized product. The reaction is catalyzed by a small amount of piperidine in ethanol.

-

Reagents and Materials:

-

1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

-

Malononitrile

-

Ethanol (EtOH)

-

Piperidine

-

Round-bottom flask with reflux condenser, magnetic stirrer

-

-

Procedure:

-

To a solution of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in ethanol, add malononitrile (1.1 eq).

-

Add a catalytic amount of piperidine (2-3 drops).

-

Heat the mixture to reflux and stir for 1-3 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath.

-

The product will typically precipitate from the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.

-

Dry the product under vacuum. No further purification is usually necessary.

-

-

Characterization: The product will show a new singlet in the ¹H NMR spectrum corresponding to the vinyl proton and characteristic nitrile stretches in the IR spectrum (~2220 cm⁻¹).

-

Safety Precautions: Malononitrile is toxic. Handle with gloves in a fume hood. Piperidine is a corrosive and flammable liquid.

2. Wittig Reaction

The Wittig reaction is a powerful method for converting aldehydes into alkenes with high chemo- and regioselectivity.[15] It involves the reaction of the pyrazole-4-carbaldehyde with a phosphonium ylide (Wittig reagent).[16] The nature of the ylide (stabilized vs. non-stabilized) can influence the stereoselectivity (E/Z) of the resulting alkene.[17]

Principle: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde, forming a betaine intermediate which collapses to a four-membered oxaphosphetane ring. This ring then fragments to give the desired alkene and triphenylphosphine oxide.[15][17]

Protocol 4: Wittig Olefination to form a Styryl-Pyrazole

-

Principle: This protocol describes the synthesis of a styryl-substituted pyrazole using a commercially available or easily prepared phosphonium salt. The ylide is generated in situ using a strong base.

-

Reagents and Materials:

-

Benzyltriphenylphosphonium chloride

-

Potassium tert-butoxide (KOtBu) or n-Butyllithium (n-BuLi)

-

Anhydrous Tetrahydrofuran (THF)

-

1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

-

Schlenk flask, syringes, magnetic stirrer, nitrogen/argon atmosphere

-

-

Procedure:

-

Under an inert atmosphere (N₂ or Ar), suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF in a Schlenk flask.

-

Cool the suspension to 0 °C and add KOtBu (1.1 eq) portion-wise. The mixture will turn a characteristic deep orange or red color, indicating ylide formation. Stir for 30 minutes at 0 °C.

-

Dissolve 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, until TLC shows complete consumption of the aldehyde.

-

Quench the reaction by adding water.

-

Extract the mixture with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

-

The crude product contains triphenylphosphine oxide, which can be removed by column chromatography on silica gel.

-

-

Characterization: ¹H NMR will show characteristic signals for the vinyl protons of the newly formed double bond.

-

Safety Precautions: Strong bases like KOtBu and n-BuLi are highly reactive and corrosive. Anhydrous and inert conditions are critical for success. Handle all reagents under an inert atmosphere.

Reductive amination is a robust and highly efficient method for converting an aldehyde into an amine. It proceeds via the initial formation of a Schiff base (imine), which is then reduced in the same pot to the corresponding amine.

Principle: The reaction combines the aldehyde with a primary or secondary amine under mildly acidic conditions to form an iminium ion intermediate. This intermediate is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (STAB), which is selective for the iminium ion over the starting aldehyde.

Caption: Two-step, one-pot reductive amination workflow.

Protocol 5: Reductive Amination with Benzylamine

-

Principle: This protocol creates a secondary amine by coupling the pyrazole aldehyde with benzylamine. STAB is the preferred reducing agent due to its mildness and tolerance of slightly acidic conditions.

-

Reagents and Materials:

-

1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

-

Benzylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

-

Procedure:

-

Dissolve 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in DCM in a round-bottom flask.

-

Add benzylamine (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).

-

Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise. The reaction is often slightly exothermic.

-

Stir at room temperature for 4-16 hours, monitoring by TLC or LC-MS.

-

Quench the reaction by slowly adding saturated NaHCO₃ solution.

-

Separate the organic layer. Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

-

-

Characterization: Successful reaction is confirmed by the disappearance of the aldehyde proton and the appearance of a new methylene (CH₂) signal adjacent to the nitrogen in the ¹H NMR spectrum.

-

Safety Precautions: STAB is moisture-sensitive. DCM and DCE are volatile and should be handled in a fume hood.

III. Summary of Functionalization Strategies

| Reaction Type | Reagents | Key Transformation | Product Class |

| Oxidation | KMnO₄ or NaClO₂ | C(O)H → COOH | Carboxylic Acid |

| Reduction | NaBH₄ or LiAlH₄ | C(O)H → CH₂OH | Primary Alcohol |

| Knoevenagel | Malononitrile, Piperidine | C(O)H → C=C(CN)₂ | α,β-Unsaturated Nitrile |

| Wittig Reaction | Ph₃P=CHR, Base | C(O)H → C=CHR | Alkene |

| Reductive Amination | R₂NH, NaBH(OAc)₃ | C(O)H → CH₂NR₂ | Amine |

| Grignard Addition | RMgBr, then H₃O⁺ | C(O)H → CH(OH)R | Secondary Alcohol[18] |

IV. Conclusion

The C4-formyl group on the phenyl-pyrazole scaffold is a powerful and versatile functional group that provides a strategic entry point for extensive molecular elaboration. The protocols detailed herein—spanning oxidation, reduction, and robust C-C and C-N bond-forming reactions—offer researchers a validated toolkit for generating diverse libraries of novel compounds. By understanding the principles behind each transformation, scientists can rationally design and synthesize next-generation pyrazole derivatives for applications in drug discovery, chemical probes, and materials science. The inherent reactivity of the aldehyde, coupled with the pharmacological prestige of the pyrazole core, ensures that this area will remain a fertile ground for chemical innovation.

References

-

Title: Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide Source: Chemical Methodologies URL: [Link]

-

Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: Molecules (Basel, Switzerland) via PMC URL: [Link]

-

Title: Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety Source: Journal of Current Pharmaceutical Research URL: [Link]

-

Title: Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes Source: Molecules (Basel, Switzerland) via PMC URL: [Link]

-

Title: Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors Source: Arkivoc via Semantic Scholar URL: [Link]

-

Title: A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives Source: Molecules (Basel, Switzerland) via PMC URL: [Link]

-

Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: Molecules URL: [Link]

-

Title: 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives Source: Asian Journal of Chemistry URL: [Link]

-

Title: Review on Synthesis of pyrazole and pyrazolines Source: ResearchGate URL: [Link]

-

Title: A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES Source: International Journal of Creative Research Thoughts (IJCRT) URL: [Link]

-

Title: Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity Source: ResearchGate URL: [Link]

-

Title: Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity Source: Arkat USA URL: [Link]

-

Title: Synthesis of heterocyclic compounds from 4-formylpyrazoles Source: ResearchGate URL: [Link]

-

Title: Recent highlights in the synthesis and biological significance of pyrazole derivatives Source: Bioorganic Chemistry via PMC URL: [Link]

-

Title: recent advances in the synthesis of new pyrazole derivatives Source: The Journal of the Argentine Chemical Society URL: [Link]

-

Title: A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media Source: ResearchGate URL: [Link]

-

Title: Pharmacological Significance of Pyrazole and its Derivatives Source: ResearchGate URL: [Link]

-

Title: Grignard Reaction Source: Organic Chemistry Portal URL: [Link]

-

Title: Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity Source: ResearchGate URL: [Link]

-

Title: Synthesis and biological activity of 4 -substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

-

Title: Wittig Reaction - Examples and Mechanism Source: Master Organic Chemistry URL: [Link]

-

Title: Knoevenagel Condensation Doebner Modification Source: Organic Chemistry Portal URL: [Link]

-

Title: Knoevenagel condensation Source: Wikipedia URL: [Link]

-

Title: 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde Source: MDPI URL: [Link]

-

Title: Wittig Reaction Source: Organic Chemistry Portal URL: [Link]

-

Title: Wittig Reaction Source: Chemistry LibreTexts URL: [Link]

Sources

- 1. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemmethod.com [chemmethod.com]

- 4. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jpsionline.com [jpsionline.com]

- 6. asianpubs.org [asianpubs.org]

- 7. jocpr.com [jocpr.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. quod.lib.umich.edu [quod.lib.umich.edu]

- 11. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Knoevenagel Condensation [organic-chemistry.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Wittig Reaction [organic-chemistry.org]

- 18. Grignard Reaction [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-formyl-3-phenyl-1H-pyrazol-1-yl)acetic acid

Welcome to the technical support guide for the synthesis of (4-formyl-3-phenyl-1H-pyrazol-1-yl)acetic acid. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during this multi-step synthesis, providing troubleshooting advice and detailed protocols to help you improve your reaction yield and product purity. Our guidance is grounded in established chemical principles and field-proven experience.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry, often serving as a precursor for various pharmacologically active agents.[1] The synthetic route typically involves the N-alkylation of a 3-phenylpyrazole core with an acetate synthon, followed by formylation at the C4 position of the pyrazole ring, and culminating in the hydrolysis of an ester intermediate.

The most critical and often challenging step is the electrophilic formylation, commonly achieved via the Vilsmeier-Haack reaction.[2][3][4] This guide focuses on troubleshooting this key step and the subsequent hydrolysis to ensure a high-yielding and reproducible synthesis.

Overall Synthetic Workflow

The synthesis is generally performed in three stages starting from 3-phenyl-1H-pyrazole. The workflow involves N-alkylation to introduce the acetate moiety, formylation, and final hydrolysis.

Caption: General three-step synthesis of the target compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the key synthetic steps.

Step 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction introduces the formyl (-CHO) group onto the electron-rich C4 position of the pyrazole ring. The active electrophile, the Vilsmeier reagent (a chloroiminium salt), is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Problem 1: Low or No Yield of Formylated Product

-

Potential Cause A: Degraded or Wet Reagents. The Vilsmeier reagent is highly sensitive to moisture. Water will rapidly quench the reagent and inhibit the reaction. DMF can also degrade over time to produce dimethylamine.[5]

-

Solution: Always use freshly distilled or anhydrous grade DMF and phosphorus oxychloride from a newly opened bottle. Ensure all glassware is oven-dried before use and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon). Using anhydrous DMF is known to be critical for success.[3]

-

-

Potential Cause B: Insufficient Reaction Temperature. While the Vilsmeier reagent is formed at a low temperature (0°C), the formylation of the pyrazole substrate often requires thermal energy to overcome the activation barrier, especially if the ring is not highly activated.[5][6]

-

Potential Cause C: Inappropriate Stoichiometry. An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion of the starting material.

Problem 2: Formation of Multiple Byproducts

-

Potential Cause A: Reaction Temperature is Too High. Excessive heat can provide enough energy to overcome the regioselectivity of the reaction or lead to decomposition of the starting material or product.[6]

-

Solution: Maintain the lowest effective temperature that promotes the reaction. Start by stirring at room temperature or with gentle heating (e.g., 50-60°C) and only increase if necessary. Monitor the reaction closely by TLC or LC-MS to track the formation of byproducts.

-

-

Potential Cause B: Excess Vilsmeier Reagent. While a slight excess is necessary, a large excess of the formylating agent can sometimes lead to undesired side reactions.

-

Solution: Titrate the amount of Vilsmeier reagent used. Begin with 1.5 equivalents and increase to 2.0 or 2.5 equivalents only if the reaction is sluggish.

-

Table 1: Vilsmeier-Haack Reaction Parameter Optimization

| Parameter | Recommendation | Rationale & Reference |

|---|---|---|

| Solvent | Anhydrous DMF (also serves as reagent) | Moisture quenches the active reagent.[3][6] |

| Reagents | Freshly distilled POCl₃, Anhydrous DMF | Prevents reagent degradation and side reactions.[5] |

| Temperature | Reagent formation at 0°C; Reaction at 60-90°C | Controls reagent formation and drives the reaction to completion.[3][5][6] |

| Stoichiometry | 1.5 - 3.0 eq. of POCl₃ and DMF | Ensures complete conversion of the starting material.[3][5] |

| Atmosphere | Inert (Nitrogen or Argon) | Excludes atmospheric moisture. |

| Work-up | Pour onto crushed ice, then neutralize with NaHCO₃ | Decomposes excess reagent and neutralizes acid.[7][9] |

Step 3: Saponification (Ester Hydrolysis)

This step converts the ethyl ester intermediate into the final carboxylic acid product using a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH).

Problem 1: Incomplete Hydrolysis

-

Potential Cause: Insufficient Base or Reaction Time. The hydrolysis may stall if all the base is consumed before the ester is fully converted.

-

Solution: Use at least 2-3 equivalents of the base (NaOH or LiOH). Monitor the reaction progress by TLC by checking for the disappearance of the starting ester spot. If the reaction is slow at room temperature, gentle heating (40-50°C) can be applied.

-

Problem 2: Difficulty Isolating the Final Product

-

Potential Cause A: Incorrect pH During Acidification. The carboxylic acid product is soluble in its carboxylate salt form at basic or neutral pH. It will only precipitate out of the aqueous solution when the pH is sufficiently acidic.

-

Solution: After the hydrolysis is complete, cool the reaction mixture in an ice bath and carefully acidify with a strong acid (e.g., 1M or 2M HCl) until the pH is approximately 2-3.[10] The product should precipitate as a solid.

-

-

Potential Cause B: Oily Product. The product may sometimes separate as an oil instead of a crystalline solid, making filtration difficult.

-

Solution: If an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, extract the acidified aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can then be purified by recrystallization.[10]

-

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical for the Vilsmeier-Haack reaction? A: The Vilsmeier reagent, a chloroiminium salt, is a highly reactive electrophile. It reacts readily with water in a process that neutralizes the reagent, rendering it incapable of formylating the pyrazole ring. This will drastically reduce or completely halt your reaction.[6]

Q2: How can I confirm the Vilsmeier reagent has formed? A: The reagent is typically prepared in situ and used immediately. Its formation from POCl₃ and DMF is a well-established and rapid reaction at 0°C.[5] While characterization is not practical mid-synthesis, a successful reaction (i.e., consumption of starting material) is the best confirmation. The formation of a precipitate or a thick slurry during reagent preparation is common.[5]

Q3: What is the best way to monitor the hydrolysis reaction? A: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a mobile phase that gives good separation between the starting ester and the final acid product (e.g., 30-50% ethyl acetate in hexanes). The carboxylic acid product will typically have a lower Rf value (be less mobile) than the ester due to its higher polarity. Staining with potassium permanganate can help visualize the spots if they are not UV-active.

Q4: My final product is pure by NMR but is a persistent oil. How can I solidify it? A: First, ensure all solvent is removed under high vacuum. If it remains an oil, attempt trituration with a non-polar solvent like hexanes or diethyl ether. This can sometimes wash away minor impurities that inhibit crystallization and induce solidification. If that fails, purification via column chromatography followed by slow evaporation from a solvent/co-solvent system (e.g., dichloromethane/hexanes) may yield a solid.

Visualized Reaction Mechanism

The mechanism of the Vilsmeier-Haack reaction involves the formation of the electrophilic Vilsmeier reagent, followed by electrophilic aromatic substitution on the pyrazole ring.

Caption: Mechanism of the Vilsmeier-Haack formylation.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl (4-formyl-3-phenyl-1H-pyrazol-1-yl)acetate

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 2.5 eq.).

-

Cool the flask to 0°C in an ice-water bath.

-

Add phosphorus oxychloride (POCl₃, 2.0 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5°C.[5]

-

After the addition is complete, stir the resulting mixture at 0°C for an additional 30 minutes.

-

Dissolve ethyl (3-phenyl-1H-pyrazol-1-yl)acetate (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 70-80°C and stir for 4-6 hours, monitoring progress by TLC.[11]

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a beaker of crushed ice with vigorous stirring.

-

Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is ~7-8.

-

The crude product often precipitates as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from ethanol or by column chromatography.

Protocol 2: Synthesis of this compound

-

Dissolve the crude ethyl (4-formyl-3-phenyl-1H-pyrazol-1-yl)acetate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

-

Add sodium hydroxide (NaOH, 2.5 eq.) to the solution and stir at room temperature for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Once complete, remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 1M HCl.

-

A precipitate should form. Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry in a vacuum oven at 50°C.

-

The final product can be recrystallized from a suitable solvent system like ethanol/water if further purification is needed.[10]

References

-

Chemical Methodologies. Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Available from: [Link]

-

Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Available from: [Link]

-

Molecules. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Available from: [Link]

-

Asian Journal of Chemistry. Synthesis and Pharmacological Screening of 3-(4-substituted phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Available from: [Link]

-

European Chemical Bulletin. VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Available from: [Link]

-

Semantic Scholar. Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Available from: [Link]

-

ResearchGate. Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Available from: [Link]

-

MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Available from: [Link]

-

Bioorganic & Medicinal Chemistry Letters. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents. Available from: [Link]

-

AWS. (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Available from: [Link]

-

Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1- carbonyl). Available from: [Link]

- Google Patents. Method for purifying pyrazoles.

-

Journal of Enzyme Inhibition and Medicinal Chemistry. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Available from: [Link]

-

PrepChem.com. Synthesis of (c) Ethyl (±)-4-(1-dodecenyl)-α-phenyl-1H-pyrazole-1-acetate. Available from: [Link]

-

ResearchGate. A Simple and Efficient Synthesis of Ethyl 1-Aryl-4-formyl-1 H -pyrazole-3-carboxylates. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis and biological activity of 4” -substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. Available from: [Link]